1,3-Diphenylpropan-2-ol

説明

Foundational Aspects and Structural Characterization within Organic Chemistry

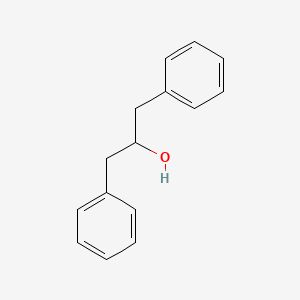

1,3-Diphenylpropan-2-ol, with the chemical formula C₁₅H₁₆O, is a secondary alcohol that serves as a notable compound in the field of organic chemistry. vulcanchem.com Its structure consists of a three-carbon propane (B168953) backbone with phenyl groups attached to the first and third carbons, and a hydroxyl (-OH) group at the second carbon position. This specific arrangement results in a chiral center at the second carbon, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1,3-diphenylpropan-2-ol and (S)-1,3-diphenylpropan-2-ol. vulcanchem.comlibretexts.org The presence of chirality is a critical feature, profoundly influencing its chemical and biological interactions.

The characterization of this compound is routinely accomplished through various spectroscopic methods. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the hydrogen framework of the molecule, showing distinct signals for the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the aromatic protons. ¹³C NMR spectroscopy provides complementary information on the carbon skeleton. Infrared (IR) spectroscopy is used to identify the hydroxyl group by its characteristic broad absorption band. Mass spectrometry helps in determining the molecular weight and analyzing fragmentation patterns, which further verifies the compound's structure. nih.govrsc.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (e.g., alcohols, ethers, ketones), limited solubility in water. vulcanchem.com |

Contemporary Academic Research Trajectories and Significance

In contemporary chemical research, this compound is a versatile building block, particularly in the realm of asymmetric synthesis. biosynth.comresearchgate.net Its significance stems from its utility as a chiral precursor for the synthesis of more complex, stereochemically defined molecules.

A major focus of current research is the use of this compound and its derivatives as ligands in asymmetric catalysis. researchgate.net The inherent chirality of the molecule can be transferred to a catalytic system, enabling the selective production of one enantiomer of a target molecule. This is of high importance in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Another significant research avenue is the enzymatic kinetic resolution of racemic this compound. researchgate.netalmacgroup.com This biocatalytic method employs enzymes, such as lipases, to selectively react with one enantiomer, allowing for the efficient separation of the (R) and (S) forms. The resulting enantiomerically pure alcohols are valuable synthons for various applications. For example, they can serve as starting materials in the synthesis of certain bioactive compounds and chiral auxiliaries. researchgate.net

Furthermore, the conformational analysis of this compound is an area of active investigation. acs.orgmdpi.com Understanding the three-dimensional arrangement of the molecule and its preferred conformations is crucial for predicting its reactivity and how it will interact with other molecules, including enzymes and receptors.

The ongoing research into the synthesis, resolution, and application of this compound highlights its importance as a fundamental chiral building block in modern organic chemistry. Its ability to serve as a scaffold for creating stereochemically complex molecules ensures its continued relevance in the development of new synthetic methodologies and the preparation of valuable chemical entities. nih.govpurdue.edu

Structure

3D Structure

特性

IUPAC Name |

1,3-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLPUTDLLBHWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202089 | |

| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-92-0 | |

| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5381-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, alpha-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 1,3 Diphenylpropan 2 Ol

Established Synthetic Routes and Strategies for 1,3-Diphenylpropan-2-ol and its Analogs

The preparation of this compound and related structures relies on a foundation of well-established synthetic protocols. These methods, including alkylation, coupling reactions, and reduction-based strategies, provide reliable pathways to the target molecule.

Alkylation and Coupling Reaction Approaches

Alkylation and coupling reactions represent a cornerstone in the synthesis of the carbon skeleton of this compound. These methods involve the formation of carbon-carbon bonds, often by joining two smaller aromatic precursors.

A notable strategy for synthesizing 1,3-diphenylpropan-1-ol, a structural isomer of this compound, involves the β-alkylation of a secondary alcohol with a primary alcohol. nih.govresearchgate.net For instance, the reaction of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol can yield 1,3-diphenylpropan-1-ol. nih.govresearchgate.net This transformation can be achieved under transition-metal-free conditions, utilizing a dual-role reagent like sodium tert-butoxide (t-BuONa), which acts as both a base and a radical initiator. nih.govresearchgate.net The reaction proceeds readily in an inert atmosphere, affording excellent yields of the product. nih.gov The tolerance for various functional groups on the benzyl alcohol allows for the synthesis of a range of phenyl-substituted propan-1-ol derivatives in moderate to good yields. nih.gov Mechanistic studies suggest the involvement of reactive radical anions formed through base-mediated deprotonation and single-electron transfer. nih.gov

Another approach to the β-alkylation of secondary alcohols utilizes a pincer iridium(III) dihydrido complex as a catalyst. researchgate.net This method allows for the reaction of secondary alcohols with primary alcohols at a low catalyst loading and with a sub-stoichiometric amount of base in toluene. researchgate.net

It is important to note that while these methods focus on the synthesis of 1,3-diphenylpropan-1-ol, the underlying principles of C-C bond formation through alkylation are relevant to the broader class of diphenylpropane structures.

Radical coupling presents another avenue for the construction of the 1,3-diphenylpropane (B92013) framework. The metastability of this compound is attributed in part to radical coupling phenomena. biosynth.com A green synthesis approach for 1,3-diphenylpropan-1-ols employs the radical coupling of aromatic alcohols under transition-metal-free conditions. nih.govresearchgate.net In this method, t-BuONa is proposed to facilitate the formation of radical species, leading to the desired cross-coupling product. nih.govresearchgate.net This process offers a benign alternative to traditional methods that often rely on harmful alkyl halides. nih.gov

Reduction-Based Synthetic Protocols

Reduction of a carbonyl group is a common and effective strategy for the synthesis of alcohols. In the context of this compound, the corresponding ketone, 1,3-diphenylpropan-2-one, serves as a key precursor. vulcanchem.com

The reduction of aryl ketones to the corresponding alcohols can be achieved using various methods, including catalytic hydrogenation (H₂ with a catalyst) or with reducing metals in an acidic medium. libretexts.orgacs.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are also effective for reducing aldehydes and ketones to primary and secondary alcohols, respectively. ncert.nic.in The carbonyl group of aldehydes and ketones can also be reduced to a methylene (B1212753) (CH₂) group using methods like the Clemmensen reduction (zinc-amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (hydrazine followed by heating with a base). ncert.nic.in

For instance, the reduction of β-aroylpropionic acids to γ-arylbutyric acids highlights the feasibility of reducing an aryl keto group. acs.org While this specific example leads to a different final product, the underlying principle of ketone reduction is directly applicable to the synthesis of this compound from its ketone precursor.

Below is a table summarizing various reduction methods for carbonyl compounds:

| Reduction Method | Reagents | Product from Ketone |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Secondary Alcohol |

| Sodium Borohydride Reduction | NaBH₄ | Secondary Alcohol |

| Lithium Aluminium Hydride Reduction | LiAlH₄ | Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene Group |

| Wolff-Kishner Reduction | H₂NNH₂, KOH/NaOH, heat | Methylene Group |

Convergent and Divergent Multistep Synthesis Strategies

The synthesis of this compound and its derivatives can also be approached through multistep strategies that are either convergent or divergent. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then joined together in the later stages. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules.

For example, a Grignard reaction represents a convergent approach. The synthesis of 1,3-diphenyl-2-propen-1-one derivatives, which are precursors to related structures, has been achieved through a Grignard reaction of an aldehyde followed by oxidation. nih.govresearchgate.net Specifically for 1,3-diphenylpropan-1-ol, a synthetic route involves the reaction of phenylpropyl aldehyde with phenylmagnesium bromide. chemicalbook.com

Innovations in Synthetic Methodologies for this compound and Structurally Related Compounds

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing this compound and its analogs. These innovations often involve novel catalytic systems and reaction conditions.

A significant advancement is the development of transition-metal-free radical coupling reactions, as previously discussed, which avoid the use of potentially toxic and expensive metals. nih.govresearchgate.net The use of t-BuONa as a dual-role reagent exemplifies this trend towards greener chemistry. nih.govresearchgate.net

In the realm of catalytic reductions, advancements include the use of manganese-based catalysts for the transfer hydrogenation of ketones. acs.org These catalysts can operate through a Meerwein-Ponndorf-Verley (MPV)-type mechanism, where the ketone is directly hydrogenated by an alcohol solvent like isopropanol (B130326). acs.org

Furthermore, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been developed to synthesize various 1,3-diarylpropane derivatives, showcasing the power of modern organometallic catalysis in constructing complex molecular architectures. researchgate.net

The stereoselective synthesis of related 1,3-diols is also a key area of innovation. researchgate.net Methods for achieving high stereoselectivity include substrate-induced diastereoselective reduction of β-hydroxyketones and the hydrogenation of 1,3-diketones. researchgate.net

Transition-Metal-Free Synthetic Conditions and Catalysis

The synthesis of this compound and its structural analogs can be achieved without the use of transition metals, offering advantages in terms of cost, toxicity, and environmental impact. One prominent strategy involves the Friedel-Crafts reaction, promoted by highly acidic and polar, yet non-nucleophilic, solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). mdpi.com This method facilitates the C-H functionalization of aromatic rings. For instance, the HFIP-promoted reaction between an appropriate electrophile and a benzene (B151609) derivative can lead to the formation of the diphenylpropane skeleton. mdpi.com

A plausible pathway for such a reaction involves the activation of an aldehyde or its equivalent by HFIP, which acts as a potent proton donor. mdpi.com This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an aromatic ring. A subsequent reduction step would then yield the secondary alcohol, this compound. Another approach in metal-free synthesis involves an oxidation-dehydration sequence on accessible 1,3-dienes to form diaryl building blocks, which can be precursors to compounds like this compound. chemrxiv.org

| Method | Catalyst/Promoter | Key Features | Reference |

| Friedel-Crafts Alkylation | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Metal-free, room temperature, high efficiency. | mdpi.com |

| Oxidation-Dehydration | Singlet Oxygen / Appel Reagent | Metal-free, can be adapted to continuous flow. | chemrxiv.org |

Palladium-Templated Reactions in Analogous Systems

Palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, and its principles can be applied to the synthesis of structures analogous to this compound. While not forming the exact molecule, these reactions provide insight into the synthesis of the 1,3-diol framework. For example, palladium-catalyzed reactions are used in the stereodivergent synthesis of 1,3-amino alcohol motifs, which share a similar 1,3-disubstituted backbone. nih.gov In these systems, a Pd(II)/bis-sulfoxide catalyst can facilitate allylic C-H amination. nih.gov The diastereoselectivity of the product can often be tuned by the choice of ligand and oxidant. nih.gov

Another relevant palladium-catalyzed process is the fragmentation of 1,3-diols to produce ω-dienyl aldehydes, demonstrating palladium's ability to interact with and mediate the transformation of 1,3-diol systems. nih.gov Furthermore, palladium catalysis is instrumental in the synthesis of 1,3-diynes from 1,1-dibromo-1-alkenes, showcasing its versatility in constructing carbon backbones that could be hydrogenated to form the saturated structure of this compound. nih.gov These analogous reactions highlight the potential of palladium catalysts to orchestrate complex bond formations and functional group transformations relevant to the synthesis of 1,3-disubstituted propanes.

Stereoselective and Asymmetric Synthesis of this compound and its Chiral Derivatives

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For a molecule like this compound, which contains a chiral center at the C-2 position, achieving stereoselectivity is crucial for applications in areas like medicinal chemistry and materials science.

Chiral Auxiliary-Mediated Approaches

One of the classic and reliable methods for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily incorporating an enantiomerically pure molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral 1,3-diols and related structures, C-H functionalization of benzyl silyl (B83357) ethers can be guided by a chiral auxiliary like (S)-lactate. organic-chemistry.org The auxiliary directs a rhodium-catalyzed insertion of an aryldiazoacetate, controlling the stereochemistry of the newly formed C-C bond. organic-chemistry.org While this example uses rhodium, the principle is broadly applicable. An aldol-type condensation between a chiral enolate, derived from an ester or ketone appended with a chiral auxiliary, and an aldehyde like phenylacetaldehyde (B1677652) would be a viable route. Subsequent reduction of the ketone and removal of the auxiliary would yield an enantiomerically enriched this compound.

Applications in Asymmetric Catalysis for Enantioselective Synthesis

The development of catalytic asymmetric methods provides a more atom-economical and elegant approach to enantioselective synthesis. In this context, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Chiral derivatives of this compound can themselves act as ligands in asymmetric catalysis. More commonly, analogous chiral 1,3-disubstituted systems are synthesized using chiral catalysts. For example, the synthesis of anti-1,3-amino alcohols can be achieved with high stereocontrol using a palladium(II)/sulfoxide (SOX) catalyst system. nih.gov The choice of the specific SOX ligand and an accompanying quinone oxidant can selectively produce different diastereomers. nih.gov Similarly, asymmetric aldol (B89426) reactions, which form the core C-C bond and hydroxyl group of the target structure, can be catalyzed by chiral organocatalysts like proline derivatives. organic-chemistry.org These catalysts can facilitate direct, asymmetric cross-aldol reactions between two different aldehydes to create chiral β-hydroxy aldehydes, which are direct precursors to chiral 1,3-diols. organic-chemistry.org

| Reaction Type | Catalyst/Method | Key Outcome | Reference |

| Allylic C-H Amination | Pd(II)/SOX Catalysis | Stereodivergent synthesis of anti- and syn-1,3 amino alcohols. | nih.gov |

| Cross-Aldol Reaction | Proline-surfactant organocatalyst | Direct asymmetric synthesis of chiral β-hydroxy aldehydes. | organic-chemistry.org |

| Mannich/Aza-Michael Sequence | (DHQD)2PHAL (Organocatalyst) | Highly stereoselective synthesis of complex heterocyclic systems. | nih.gov |

Detailed Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The formation of this compound can proceed through various intermediates depending on the reaction conditions.

Studies on Reactive Radical Anion Intermediates

While many syntheses of this compound proceed through classical two-electron pathways (e.g., nucleophilic attack of an organometallic reagent on an epoxide or aldehyde), certain conditions can favor mechanisms involving single-electron transfer (SET) and the formation of radical intermediates. For example, the reduction of 1,3-diphenyl-2-propen-1-one (chalcone), a common precursor, can proceed through a radical anion intermediate.

The reduction of the carbonyl group or the conjugated double bond can be initiated by a single electron transfer from a reducing agent (like a dissolving metal or an electrochemical source). This generates a ketyl radical anion, where the unpaired electron and negative charge are delocalized over the π-system. In the presence of a proton source, this intermediate can be protonated and undergo further reduction and protonation steps to yield the saturated alcohol, this compound. The stereochemical outcome of such reductions can be influenced by the nature of the reductant and the reaction conditions, which affect the geometry and lifetime of the radical intermediates. While direct studies on radical anion intermediates for this specific molecule are not extensively detailed in readily available literature, the mechanistic principles are well-established in the reduction of α,β-unsaturated ketones and related systems. nih.gov

Analysis of Carbocation Rearrangements in Related Chemical Systems

Carbocation rearrangements are pivotal in understanding the reaction pathways of chemical systems structurally related to this compound. These rearrangements, primarily 1,2-hydride and 1,2-aryl (phenyl) shifts, are driven by the formation of a more stable carbocation intermediate. byjus.com The stability of carbocations follows the order: tertiary > secondary > primary. byjus.com In systems containing phenyl groups, the participation of the aromatic π-electrons can lead to the formation of a bridged intermediate known as a phenonium ion, influencing the reaction's course and stereochemistry. oregonstate.edumsu.edu

The competition between different rearrangement pathways, such as a hydride shift versus a phenyl shift, is a well-documented area of study. The general migratory aptitude is often cited as H > phenyl > alkyl. quora.com However, this order is not absolute and can be influenced by steric factors, the stability of the resulting carbocation, and solvent effects. quora.comquora.com For instance, a phenyl shift can be favored due to the ability of the phenyl ring to stabilize the positive charge in the transition state through resonance. quora.com

A classic example illustrating these principles is the solvolysis of 2-phenylethyl tosylates. Isotopic labeling studies using ¹⁴C have provided unequivocal proof of phenyl participation in these reactions. researchgate.net When 2-phenylethyl-1-¹⁴C-p-toluenesulfonate undergoes solvolysis, the position of the radiolabel scrambles between the C-1 and C-2 positions in the product. researchgate.net This scrambling is explained by the formation of a symmetrical phenonium ion intermediate. oregonstate.eduresearchgate.net The extent of this rearrangement is highly dependent on the solvent; for example, solvolysis in ethanol (B145695) results in minimal rearrangement, while in formic acid, the rearrangement is nearly complete. researchgate.net This suggests a spectrum of mechanisms from a direct nucleophilic attack (Sₙ2-like) to a pathway dominated by neighboring group participation (Sₙ1-like) via the phenonium ion. researchgate.net

Table 1: Solvent Effect on Carbocation Rearrangement in the Solvolysis of 2-Phenylethyl-1-¹⁴C-p-toluenesulfonate

Data sourced from research on the solvolysis of 2-phenylethyl-1-¹⁴C-p-toluenesulfonate. researchgate.net

Theoretical studies using density functional theory (DFT) have further elucidated the energetics of these rearrangements. Calculations have shown that in solution, the Gibbs energy barrier for the isomerization of a phenonium ion to an α-methylbenzyl ion is significantly lower than in the gas phase, making the process more accessible. nih.gov This highlights the crucial role of the solvent in stabilizing transition states and intermediates. nih.gov

Elucidation of Hydrogen Transfer Mechanisms

Hydrogen transfer reactions are a cornerstone of synthetic chemistry, particularly for the reduction of ketones to alcohols, a key step in many syntheses of this compound from its corresponding ketone. These reactions circumvent the need for high-pressure molecular hydrogen by using a donor molecule, often a simple alcohol like isopropanol. mdpi.com

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of a hydrogen transfer reaction. organic-chemistry.org The generally accepted mechanism involves the coordination of both the ketone (hydrogen acceptor) and an alcohol (hydrogen donor, typically isopropanol) to a metal alkoxide catalyst, most commonly aluminum isopropoxide. acsgcipr.orgnih.gov This is followed by a hydride shift from the α-carbon of the donor alcohol to the carbonyl carbon of the acceptor ketone via a cyclic, six-membered transition state. organic-chemistry.orgresearchgate.net The reaction is reversible and is typically driven to completion by using a large excess of the hydrogen donor and removing the acetone (B3395972) byproduct by distillation. organic-chemistry.orgacsgcipr.org Computational and experimental studies, including kinetic isotope effects, support this concerted direct hydrogen transfer mechanism as the most favorable pathway. researchgate.net

Table 2: Key Features of Hydrogen Transfer Mechanisms

Beyond the classic MPV reduction, modern catalysis has introduced a wide array of transition metal complexes that facilitate transfer hydrogenation with high efficiency and selectivity. researchgate.net Complexes based on ruthenium, iridium, manganese, and iron have been developed as potent catalysts. acs.orgnih.govnih.gov Many of these systems operate via a metal-ligand cooperative or bifunctional mechanism. acs.orgrsc.org For example, an iridium catalyst bearing a functional bipyridonate ligand has been shown to be highly effective for the transfer hydrogenation of ketones and aldehydes using isopropanol under neutral conditions. organic-chemistry.orgnih.gov In these mechanisms, the catalyst actively participates in both the hydride transfer from the donor and the proton transfer, often involving a metal-hydride intermediate and a protonated/deprotonated ligand. acs.org This bifunctional activation avoids the need for strong basic or acidic conditions, allowing for high chemoselectivity and tolerance of various functional groups. rsc.orgorganic-chemistry.org

The choice of catalyst and hydrogen donor can significantly impact the reaction's efficiency and selectivity. mdpi.com While isopropanol is a common and effective hydrogen donor, other sources like formic acid are also used. researchgate.net Research continues to focus on developing catalysts based on earth-abundant metals like iron and manganese to provide more sustainable and economical alternatives to precious metal catalysts like ruthenium and iridium. nih.govnih.gov

Mentioned Compounds

Chemical Transformations and Derivatization Strategies of 1,3 Diphenylpropan 2 Ol

Functional Group Transformations of the Hydroxyl Moiety and Aromatic Rings

The hydroxyl group and the aromatic rings of 1,3-diphenylpropan-2-ol are the primary sites for functional group transformations. These reactions are fundamental in modifying the molecule's properties and preparing it for further chemical modifications.

Selective Oxidation and Reduction Reactions

Oxidation: The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 1,3-diphenylpropan-2-one. This transformation is a common and crucial step in many synthetic pathways. Various oxidizing agents can be employed for this purpose, including chromium-based reagents like chromium trioxide and pyridinium (B92312) chlorochromate (PCC), as well as potassium permanganate. vulcanchem.com The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity, minimizing over-oxidation or side reactions. For instance, manganese complexes have been shown to effectively catalyze the oxidation of secondary alcohols to ketones. nih.gov

Reduction: While this compound is already a reduced form of the corresponding ketone, the aromatic rings can undergo reduction under specific conditions, although this is a less common transformation. More relevant is the reduction of the corresponding ketone, 1,3-diphenylpropan-2-one, to form this compound. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) being a common and effective method. nii.ac.jpredalyc.org This reaction is often stereoselective, and the use of chiral reducing agents can lead to the formation of specific enantiomers of the alcohol.

Esterification, Etherification, and Other Oxygen-Based Transformations

Esterification: The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form esters. vulcanchem.com This reaction is typically catalyzed by an acid or a coupling agent. A specific example is the esterification with 3-phenylpropionic acid in the presence of DMT-3,5-LUT (a condensing reagent) and N-methylmorpholine in dichloromethane, which affords 1,3-diphenylpropan-2-yl 3-phenylpropanoate in high yield. rsc.org

Etherification: Etherification of this compound involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. This can be accomplished through various methods, such as the Williamson ether synthesis, which involves reacting the corresponding alkoxide with an alkyl halide. thieme-connect.de General procedures for methyl ether formation involve treating the alcohol with methyl iodide in the presence of a base like sodium hydride. thieme-connect.de

Halogenation and Substitution Reactions

Halogenation of the Hydroxyl Group: The hydroxyl group can be replaced by a halogen atom through reactions with hydrogen halides or other halogenating agents. For example, treatment of this compound with concentrated hydrochloric acid can yield the corresponding chloride. acs.orgresearchgate.net Thionyl chloride in the presence of a base like pyridine (B92270) is another effective reagent for this transformation. researchgate.net

Halogenation of the Aromatic Rings: The phenyl rings of this compound can undergo electrophilic aromatic substitution, including halogenation. The reaction conditions, such as the choice of halogenating agent and catalyst, will determine the position and degree of halogenation on the aromatic rings. google.com

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles. This two-step process allows for the introduction of a wide range of functional groups at the C-2 position.

Advanced Derivatization Strategies for Enhanced Reactivity and Utility

Beyond simple functional group transformations, more advanced derivatization strategies can be employed to enhance the reactivity and utility of this compound. One such strategy involves the introduction of activating groups. For instance, the synthesis of derivatives containing additional functional groups can open up new reaction pathways. An example is the synthesis of (S)-2-(1-methylindolin-2-yl)-1,3-diphenylpropan-2-ol, which introduces a nitrogen-containing heterocyclic moiety. nih.gov

Kinetic and Thermodynamic Studies of Reactivity Profiles

Kinetic and thermodynamic studies provide valuable insights into the reactivity of this compound and its derivatives.

Kinetic Studies: The rates of reactions involving this compound can be monitored to understand the reaction mechanism and the factors that influence reactivity. For example, kinetic studies of the acid-catalyzed dehydration of similar alcohols have been performed using NMR spectroscopy to follow the reaction progress and determine the reaction order. acs.org In a study on the formation of 1,3-diphenylpropan-1-ol, kinetic analysis showed that the reaction reached 85% yield within the first 5 hours. nih.gov

Thermodynamic Studies: Thermodynamic parameters such as enthalpy and entropy changes can be determined for reactions involving this compound. These parameters provide information about the feasibility and equilibrium position of a reaction. For instance, in the context of the blocking reaction of isocyanates, thermodynamic parameters like activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) have been determined using the Arrhenius and Eyring equations, though this was for a related ketone system. researchgate.net The thermolysis of 1,3-diphenylpropane (B92013) has also been studied to understand its decomposition under restricted diffusion conditions. acs.org

Interactive Data Tables

Table 1: Esterification of this compound

| Carboxylic Acid | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 3-Phenylpropionic acid | DMT-3,5-LUT, N-methylmorpholine | CH2Cl2 | 9 | 92 | rsc.org |

Table 2: Reduction of 1,3-Diphenylpropan-2-one

| Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) of this compound | Reference |

| Sodium borohydride | Methanol | 0 | 15 min | - | nii.ac.jp |

| Zn(BH4)2/Charcoal | THF | Room Temp | 200 min | 95 | redalyc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Diphenylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 1,3-diphenylpropan-2-ol. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, leading to a complete structural assignment.

In the ¹H NMR spectrum of this compound, the protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between δ 7.17 and 7.34 ppm. The methine proton (CH-OH) gives rise to a signal around δ 4.66-4.70 ppm, often appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two methylene groups (CH₂) are diastereotopic and thus magnetically non-equivalent, resulting in distinct signals. These methylene protons typically resonate as multiplets in the region of δ 1.95-2.17 ppm and δ 2.59-2.76 ppm. The hydroxyl proton (-OH) signal can be observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.17 - 7.34 | m |

| CH-OH | 4.66 - 4.70 | m |

| CH₂ | 1.95 - 2.17 | m |

Note: The data presented is a representative example and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by revealing the number of unique carbon environments. The spectra will show distinct signals for the carbinol carbon (CH-OH), the methylene carbons (CH₂), and the carbons of the two phenyl rings. The aromatic carbons typically appear in the downfield region of the spectrum (around δ 125-145 ppm). The carbinol carbon resonates at a characteristic chemical shift, while the methylene carbons appear further upfield. The specific chemical shifts provide valuable information about the electronic environment of each carbon atom. rsc.orgdocbrown.infowisc.edu

Table 2: Representative ¹³C NMR Chemical Shift Data for Propan-2-ol Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~60-75 |

| CH₂ | ~30-45 |

Note: This table provides a general range for related structures. Specific values for this compound may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methylene groups, as well as couplings between the methylene protons themselves. ismar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the ¹³C signals based on the previously assigned ¹H signals. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this compound, NOESY can help to determine the relative stereochemistry of the molecule by showing through-space interactions between protons on the phenyl rings and the propanol (B110389) backbone. ismar.org

While solution-state NMR provides detailed information about the structure of this compound in solution, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid state. Techniques like ²H-MAS (Magic Angle Spinning) NMR can be used to study the molecular dynamics of the phenyl rings and the propanol backbone. These studies can reveal information about rotational motions and the effects of crystal packing or confinement on the molecule's conformation.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for obtaining information about its structural fragments.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (212.29 g/mol ), although it may be weak. biosynth.comnih.gov The fragmentation pattern is highly characteristic and provides a "fingerprint" of the molecule. Common fragments for this compound would include the benzyl (B1604629) cation (m/z 91) and other fragments resulting from cleavage of the carbon-carbon bonds in the propanol chain. nih.govnist.gov

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation than EI. nih.gov For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. This technique is particularly useful for confirming the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) experiments using ESI can be performed to induce fragmentation and obtain structural information similar to that from EI-MS. nih.govrsc.org

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of molecules like this compound. In a typical MS/MS experiment, the molecular ion is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides a wealth of structural information.

For alcohols, common fragmentation patterns include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.orglibretexts.org In the case of this compound, the molecular ion may be weak or absent. libretexts.org The fragmentation process is initiated by the ionization of the molecule, which can involve the removal of a non-bonding electron from the oxygen atom, creating a radical cation (odd electron ion). libretexts.org

The subsequent fragmentation can occur through several pathways:

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group. For this compound, this could lead to the loss of a benzyl radical (C₇H₇•) or a phenylmethyl radical, resulting in characteristic fragment ions.

Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation pathway for alcohols and can lead to the formation of a stable alkene-like radical ion. libretexts.org

Rearrangements: Intramolecular rearrangements can occur, leading to the formation of more stable fragment ions. These rearrangements are often driven by the formation of stable neutral molecules. libretexts.org

The resulting fragment ions, which are typically even electron ions, are detected at specific mass-to-charge (m/z) ratios. libretexts.org By analyzing the series of fragment ions, a detailed picture of the molecule's connectivity can be constructed.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 212 (M⁺•) | 121 | 91 (C₇H₇•) | α-cleavage, loss of a benzyl radical |

| 212 (M⁺•) | 107 | 105 (C₇H₇O) | Cleavage of the C-C bond on the other side of the hydroxyl group |

| 212 (M⁺•) | 91 | 121 (C₈H₉O) | Formation of the tropylium (B1234903) ion (C₇H₇⁺), a common fragment in compounds with benzyl groups |

| 212 (M⁺•) | 194 | 18 (H₂O) | Dehydration |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can differentiate between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₅H₁₆O. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element.

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Oxygen | ¹⁶O | 15.994915 |

The theoretical monoisotopic mass of this compound (C₁₅H₁₆O) is calculated to be 212.120115 Da. guidechem.com An experimental HRMS measurement that yields a mass very close to this theoretical value would confirm the molecular formula of the compound. For instance, the related compound 1,3-diphenyl-2-propen-1-ol (C₁₅H₁₄O) has a calculated exact mass of 210.104465066 Da. nih.gov

Isotopic Labeling Strategies in Mass Spectrometry for Reaction Mechanism Investigations

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to trace the pathways of atoms through chemical reactions and to elucidate reaction mechanisms. nih.govnih.gov This involves replacing one or more atoms in a reactant molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). nih.gov The mass shift in the products and intermediates, as detected by mass spectrometry, provides direct evidence of bond formation and cleavage events.

For example, to investigate the mechanism of a dehydration reaction of this compound, the hydroxyl proton could be replaced with deuterium (B1214612) (D), forming this compound-d₁. If the subsequent dehydration leads to the loss of HDO instead of H₂O, it would provide insight into the specific atoms involved in the elimination process.

Deuterium labeling studies have been successfully employed to determine the stereochemical outcomes of various reactions, such as palladium-catalyzed cyclizations and Heck reactions. nih.govnih.gov In these studies, the position of the deuterium label in the product molecules reveals the stereochemistry of intermediate steps like oxypalladation. nih.gov

Similarly, in the study of this compound, isotopic labeling could be used to:

Determine the origin of hydrogen atoms in rearrangement processes.

Distinguish between different proposed fragmentation mechanisms in MS/MS experiments. plos.org

Investigate the stereochemistry of its formation or subsequent reactions.

Infrared (IR) and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Vibrational Band Assignments for Characteristic Functional Groups (e.g., O-H stretching)

The IR spectrum of an organic molecule is typically divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹). msu.edu The functional group region contains characteristic stretching vibrations for specific bonds.

For this compound, the most characteristic IR absorption is the O-H stretching band of the alcohol group. This band is typically broad due to hydrogen bonding and appears in the range of 3200-3600 cm⁻¹. docbrown.infolibretexts.org

Other expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propan-2-ol backbone are observed just below 3000 cm⁻¹. msu.edu

C-O stretching: The C-O stretching vibration of the secondary alcohol is expected in the region of 1100-1200 cm⁻¹.

Aromatic C=C stretching: These vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-C backbone stretches can be strong. jkps.or.krhoriba.com The symmetric vibrations of non-polar bonds tend to be more intense in Raman spectra. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Strong |

| C-O | Stretching | 1100 - 1200 | Strong | Medium |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique for analyzing the surface of solid and liquid samples without extensive sample preparation. biomedres.us In ATR-IR, the IR beam is directed into a crystal of high refractive index (the internal reflection element, or IRE). The beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, and the attenuated IR beam is then directed to the detector.

This technique would be particularly useful for analyzing this compound in its solid state or as a thin film. It can provide information about the surface functional groups and how they might be oriented. For instance, if this compound were part of a surface reaction or adsorbed onto a material, ATR-IR could be used to monitor the changes in its vibrational spectrum. The technique is sensitive enough to detect minute amounts of a substance, and advancements like Surface Enhanced Infrared Absorption (SEIRA) can further enhance the signal. biomedres.us

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the phenyl rings and the propan-2-ol backbone in the solid state.

Stereochemistry: If the compound is chiral, X-ray crystallography can determine the absolute configuration of the stereocenters.

Intermolecular interactions: It would reveal how the molecules are packed in the crystal lattice, including details of any hydrogen bonding involving the hydroxyl group or other non-covalent interactions like π-π stacking between the phenyl rings.

Determination of Precise Bond Lengths, Angles, and Torsion Angles

Elucidation of Absolute Configuration and Chirality

This compound possesses a chiral center at the C-2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of the atoms) of a specific enantiomer is crucial. Techniques such as enantioselective synthesis, where a specific enantiomer is preferentially produced, followed by spectroscopic analysis, are often employed. nih.gov

One powerful method for assigning absolute configuration is through the use of chiral derivatizing agents. For example, reacting the alcohol with α-methoxyphenylacetic acid (MPA) to form diastereomeric esters allows for the determination of the absolute configuration by analyzing the differences in the NMR spectra of these derivatives. mdpi.com Circular dichroism (CD) spectroscopy is another key technique. The differential absorption of left and right circularly polarized light by a chiral molecule provides a unique spectrum that can be correlated to its absolute configuration, often with the aid of computational chemistry. researchgate.netmdpi.com For instance, the absolute configuration of related diol compounds has been successfully established by analyzing the CD spectra of their derivatives. researchgate.netrsc.org

Analysis of Intermolecular Interactions and Supramolecular Arrays in Crystal Lattices

In the solid state, molecules of this compound are not isolated but interact with their neighbors to form a crystal lattice. Understanding these intermolecular forces is essential for explaining the compound's physical properties. X-ray crystallography provides the data to analyze these interactions, which primarily include hydrogen bonding and van der Waals forces. nih.gov

The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, forming networks of interactions that dictate the packing of the molecules in the crystal. nih.gov The phenyl rings can also participate in π-stacking interactions, further stabilizing the crystal structure. nih.gov Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (AIM), can be used to visualize and quantify these weak interactions, providing insights into the stability and nature of the supramolecular assembly. nih.govnsf.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical spectroscopy techniques are indispensable for characterizing chiral molecules like this compound. These methods are sensitive to the three-dimensional structure of molecules and are particularly useful for determining enantiomeric purity and absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right-handed circularly polarized light. Chiral molecules exhibit unique CD spectra, which can serve as a fingerprint for a particular enantiomer. By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by theoretical calculations, the absolute configuration can be determined. researchgate.netmdpi.com The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing enantiomeric purity.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer. The sign of the rotation at a particular wavelength, especially the sodium D-line (589 nm), is often used to designate an enantiomer as dextrorotatory (+) or levorotatory (-). mdpi.com ORD and CD are closely related through the Kronig-Kramers relations and together provide a comprehensive picture of the chiroptical properties of a molecule.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a fundamental tool for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, both gas and liquid chromatography are widely employed.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The time it takes for the compound to elute from the column, known as the retention time, is a characteristic property used for identification. Flame ionization detection (FID) is a common method for detecting the eluted compound. researchgate.net For complex mixtures, derivatization may be used to improve separation and detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. rcilabscan.com In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the compound's affinity for the stationary and mobile phases. For the analysis of this compound, reversed-phase HPLC with a C18 column is a common choice. eurl-pops.eu Detection is typically achieved using a UV detector, as the phenyl groups in the molecule absorb UV light. Chiral HPLC, using a stationary phase that is itself chiral, can be used to separate the enantiomers of this compound, allowing for the determination of enantiomeric purity. mdpi.comresearchgate.net

Coupled Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS)

Coupling chromatography with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the eluent from the GC column is directly introduced into the ion source of a mass spectrometer. nih.govnih.gov The molecules are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous identification of this compound, even in complex matrices. oiv.int GC-MS is a highly sensitive and selective technique used for both qualitative and quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. eurl-pops.eunih.gov This technique is particularly useful for the analysis of less volatile or thermally unstable compounds. The eluent from the HPLC column is passed through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the analyte molecules before they enter the mass spectrometer. nih.gov LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and structural information. nih.gov

Data Tables

Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Capillary (e.g., HP-INNOWAX) researchgate.net | Inert Gas (e.g., He, H₂) | FID, MS | Purity analysis, identification in mixtures researchgate.netnih.gov |

| HPLC | Reversed-Phase (e.g., C18) eurl-pops.eu | Acetonitrile/Water | UV, MS | Purity assessment, separation of isomers rcilabscan.comsigmaaldrich.com |

| Chiral HPLC | Chiral Stationary Phase | Varies | UV, CD | Enantiomeric separation and purification mdpi.comresearchgate.net |

| GC-MS | Capillary | Inert Gas | Mass Spectrometer | Definitive identification, trace analysis nih.govoiv.int |

| LC-MS | Reversed-Phase | Acetonitrile/Water with modifiers | Mass Spectrometer | Analysis of non-volatile samples, structural elucidation eurl-pops.eunih.gov |

Table 2: Spectroscopic Methods for Structural and Stereochemical Analysis

| Technique | Information Obtained | Key Features |

| X-Ray Crystallography | Bond lengths, bond angles, torsion angles, intermolecular interactions | Requires single crystal, provides definitive 3D structure researchgate.netnih.gov |

| Circular Dichroism (CD) | Absolute configuration, enantiomeric purity | Sensitive to chirality, non-destructive researchgate.netmdpi.com |

| Optical Rotatory Dispersion (ORD) | Absolute configuration, optical activity | Measures rotation of polarized light, complementary to CD mdpi.com |

| NMR (with chiral derivatizing agents) | Absolute configuration | Diastereomer formation allows for spectral differentiation mdpi.com |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Used for identification and structural confirmation nih.govnih.gov |

Computational Chemistry and Theoretical Studies of 1,3 Diphenylpropan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-diphenylpropan-2-ol, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For flexible molecules like this compound, which has multiple rotatable bonds, this process is often combined with conformational analysis to identify the various low-energy conformations the molecule can adopt.

Semi-empirical quantum chemistry methods, such as RM1, have been utilized for the geometry optimization of organic compounds. scielo.br These methods can be valuable in identifying different conformers that may form during chemical reactions. scielo.br For complex molecules, computational methods like RM1 are important tools, especially when experimental single-crystal X-ray diffraction data is unavailable. scielo.br

DFT calculations, often using the B3LYP functional, are also employed for complete geometry optimization to interpret structural properties like bond lengths and angles. rsc.org This allows for the assessment of structural changes resulting from modifications to a lead molecule. scielo.br

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

DFT calculations provide a detailed picture of the electronic properties of this compound. This includes the distribution of electron density, which influences the molecule's polarity and reactivity, and the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial as they relate to the molecule's ability to donate or accept electrons, respectively.

The RM1 semi-empirical method has been used to calculate the energies of HOMO and LUMO, which are associated with the reactivity of organic compounds. scielo.br Natural Bond Orbital (NBO) analysis can be used to confirm the formation of hydrogen bonds. researchgate.net Theoretical studies using DFT methods can provide insights into the prevalence of certain tautomeric forms in real samples. researchgate.net

In related studies of similar compounds, DFT calculations have been used to analyze the molecular orbitals. For instance, in certain nickel(II) complexes, the HOMO was found to be based largely on the β-diketonate ligands. researchgate.net The distribution of charge density can be assessed using natural-bond-orbital analysis. uni-konstanz.de

Reaction Mechanism Probing, Transition State Characterization, and Activation Energies

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

DFT calculations have been instrumental in understanding various reactions. For example, in the dual transfer hydrogenation of α,β-unsaturated ketones, DFT was used to calculate the relative activation energies for different catalysts. rsc.org The calculations showed that a lower activation energy for one catalyst was consistent with experimental findings of its higher activity. rsc.org Theoretical studies have also been performed to understand the reaction mechanism of diphenylacetylene (B1204595) to cis-stilbene (B147466) conversion, hypothesizing the generation of a catalytically active Ni(II)-H species. rsc.org

In the context of the β-alkylation of alcohols, DFT calculations have been employed to investigate the full reaction mechanism, including dehydrogenation, cross-aldol condensation, and hydrogenation steps. scispace.com These studies can reveal the participation of the catalyst in key steps, such as the formation of new carbon-carbon bonds. scispace.com Time-dependent DFT (TD-DFT) calculations have been used to investigate the excited states of molecules, revealing that for certain ketones, the first and second excited triplet states can be nearly degenerate. acs.org

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |

| Alkyne Insertion | Cat. 1 | 21.36 | rsc.org |

| Alkyne Insertion | Cat. 4 | 25.61 | rsc.org |

| Proton Transfer | Ni-OMe complex formation | 3.64 | rsc.org |

| Hydride Regeneration | L2Ni-H regeneration | 9.82 | rsc.org |

| C-N Bond Cleavage | Azide 1a | 71 | acs.org |

| C-N Bond Cleavage | Azide 1b | 74 | acs.org |

Simulation of Solvation Effects and Prediction of Spectroscopic Properties (e.g., UV-Vis)

The properties of a molecule can be significantly influenced by its solvent environment. DFT calculations can incorporate solvation effects using models like the Polarizable Continuum Model (PCM). researchgate.net This allows for more accurate predictions of properties in solution. Furthermore, TD-DFT can be used to simulate electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions. researchgate.net

For azoderivatives of β-diketones, which are structurally related to this compound, DFT modeling has been performed to study solvent influence on UV-Vis spectra. researchgate.net The PCM was used to simulate solvatochromic effects in various solvents. researchgate.net The optical properties of these compounds have been investigated by DFT, and their electronic absorption bands have been assigned by TD-DFT. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes, flexibility, and interactions.

Conformational Dynamics and Flexibility Analysis

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. These simulations can reveal the different shapes the molecule adopts over time and the transitions between these conformations. This information is crucial for understanding how the molecule's shape influences its function and interactions with other molecules.

MD simulations have been used to report the conformational dynamics of human ABCB1 induced by the binding of inhibitors. nih.gov In studies of other molecules, MD simulations have been used to substantiate experimental observations, with results corroborating models of molecules experiencing an exchange between different conformations. researchgate.net The diffusive motions of covalently tethered 1,3-diphenylpropane (B92013) in mesopores have also been studied, analyzing the effects of pore size and molecular crowding. researchgate.net

Studies of Intermolecular Interactions and Confinement Effects

Understanding how this compound interacts with its environment is crucial for predicting its behavior in various media, from biological systems to materials science applications.

Intermolecular Interactions: While direct computational studies on the intermolecular interactions of this compound are not extensively documented, research on its corresponding ketone, 1,3-diphenyl-2-propanone, provides significant insights. Molecular docking simulations have been used to study how 1,3-diphenyl-2-propanone interacts with biological targets like PPARα and PPARγ receptors. Such in silico models are essential in medicinal chemistry for predicting the binding affinity and mode of action of potential drug candidates. For this compound, the presence of the hydroxyl group would be a key factor in these interactions, capable of forming strong hydrogen bonds with receptor site residues, a feature that computational models can effectively simulate.

Confinement Effects: The behavior of molecules can change dramatically when they are confined in nano-sized spaces, such as the pores of silica (B1680970) materials. Studies on the closely related molecule 1,3-diphenylpropane (DPP) tethered inside mesoporous silica (MCM-41) reveal the profound impact of such confinement. researchgate.net Using techniques like quasielastic neutron scattering, researchers have observed the diffusive motions of DPP within these pores. researchgate.net

Key findings from these studies on DPP include:

Influence of Pore Size: Both smaller pore diameters and higher surface coverage of the molecule resulted in larger amplitude motions. researchgate.net This suggests that steric constraints force the molecule into the pore interior, away from the surface. researchgate.net

Impact on Reactivity: The pyrolysis of surface-immobilized DPP is also affected by pore confinement, influencing both reaction rates and product selectivity. rsc.org The geometric constraints imposed by the pore walls can dictate the orientation of the molecule, which in turn affects its reactivity in high-temperature, free-radical reactions. researchgate.net

These findings for 1,3-diphenylpropane strongly suggest that the behavior of this compound would be similarly influenced by confinement. The hydroxyl group would likely introduce additional specific interactions with the pore surface (e.g., hydrogen bonding with silanol (B1196071) groups on silica), further modulating its orientation and reactivity within the confined space. Porous materials rich in ordered micropores can be used to synthesize highly dispersed, ultrafine nanostructures, as the spatial confinement and functional groups on the pore surfaces can limit the nucleation and growth of nanoparticles. nih.gov

Quantum Chemical Modeling of Reactivity, Selectivity, and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity, selectivity, and electronic characteristics of molecules. For the 1,3-diphenylpropyl framework, DFT calculations have proven to be highly valuable.

A study on a derivative, 3-(1,3-diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, utilized DFT analysis to correlate the molecular structure with its NMR spectra and electronic properties. rsc.org Similar DFT modeling has been performed on azoderivatives of 1,3-diphenylpropane-1,3-dione (B8210364) to understand their tautomeric stability and optical properties. researchgate.net These studies often employ the Polarizable Continuum Model (PCM) to simulate the effects of different solvents on the molecule's behavior. researchgate.net

Time-dependent DFT (TD-DFT) is frequently used to assign electronic absorption bands and understand the optical properties of these compounds. researchgate.net By calculating the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can gain insights into the molecule's reactivity and kinetic stability.

| Property | Computational Method | Insight Provided | Relevant Study Type |

|---|---|---|---|

| Optimized Molecular Geometry | DFT | Provides the most stable 3D structure and conformational analysis. | Structural Analysis rsc.org |

| HOMO-LUMO Energies | DFT | Indicates electronic excitability, reactivity, and kinetic stability. | Reactivity Analysis researchgate.net |

| Reaction Energy Profiles | DFT | Calculates activation barriers and transition states to predict reaction pathways and selectivity. | Mechanistic Studies |

| UV-Vis Absorption Spectra | TD-DFT | Predicts and assigns electronic transitions responsible for color and optical properties. | Spectroscopy researchgate.net |

| Solvatochromic Effects | DFT with PCM | Models how solvent polarity affects electronic structure and spectra. | Environmental Effects researchgate.net |

| NMR Chemical Shifts | DFT (GIAO method) | Correlates calculated magnetic shielding with experimental NMR data to confirm structure. | Structural Elucidation rsc.org |

Semi-Empirical Methods for Efficient Computational Screening and Property Prediction

While DFT provides high accuracy, its computational cost can be prohibitive for large molecules or high-throughput screening. Semi-empirical methods, which are simplified versions of Hartree-Fock theory incorporating empirical parameters, offer a faster alternative. uni-muenchen.de Methods like PM3 (Parametric Method 3), AM1 (Austin Model 1), and the more recent RM1 (Recife Model 1) are widely used. uni-muenchen.descielo.brwikipedia.org

These methods are particularly useful for:

Rapid Geometry Optimization: Quickly finding stable conformations of large molecules before applying more accurate methods. scielo.br

Screening Large Libraries: Evaluating properties like heat of formation and dipole moment for thousands of compounds in virtual screening campaigns.

Studying Reaction Pathways: Calculating the energetics of transition states and intermediates in complex reactions. scielo.br

The RM1 model has shown success in predicting structural, energetic, and electronic properties for a wide range of organic compounds with lower computational demand than DFT. scielo.br It is available in numerous computational chemistry software packages, including MOPAC, Spartan, and GAMESS. scielo.brwikipedia.org The accuracy of these methods is determined by their parameterization. For instance, RM1 was developed to improve upon the results from AM1 and PM3 for key properties. scielo.br

| Property | AM1 Error | PM3 Error | RM1 Error |

|---|---|---|---|

| Heat of Formation (kcal/mol) | 11.15 | 7.98 | 5.77 |

| Dipole Moment (D) | 0.37 | 0.38 | 0.34 |

| Ionization Potential (eV) | 0.60 | 0.55 | 0.45 |

| Interatomic Distances (Å) | 0.036 | 0.029 | 0.027 |

Topological Charge Density Analysis (e.g., Quantum Theory of Atoms in Molecules) for Bonding Insights

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound way to analyze chemical structures based on the topology of the electron density. wikipedia.org Developed by Richard Bader, this theory defines atoms and the bonds between them as features of the observable electron density. wikipedia.orgamercrystalassn.org It allows chemists to gain a deeper, quantitative understanding of chemical bonding, including weak non-covalent interactions. researchgate.net

In practice, QTAIM analysis involves finding the critical points in the electron density field. A bond critical point (BCP) located between two nuclei signifies a chemical bond. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

While a specific QTAIM study on this compound was not found, a detailed analysis was performed on the closely related 1,3-diphenylpropan-2-one oxime. researchgate.net In that work, researchers used topological charge density analysis to gain information on the nature of both intramolecular and intermolecular interactions. researchgate.net This demonstrates the applicability of QTAIM to this class of compounds for characterizing interactions like hydrogen bonds and π-π stacking, which are crucial to the structure and properties of this compound. The development of high-throughput QTAIM computation packages is further enhancing the use of these electron density-based features for machine learning and property prediction. rsc.org

| Concept/Parameter | Description | Interpretation |

|---|---|---|

| Atom in a Molecule | A region of 3D space defined by the gradient paths of the electron density that terminate at a single nucleus. wikipedia.org | Provides a quantum mechanical definition for an atom within a molecule, allowing its properties to be calculated. amercrystalassn.org |

| Bond Path | A line of maximum electron density linking two nuclei. amercrystalassn.org | Its presence is a necessary condition for the existence of a chemical bond between two atoms. |

| Bond Critical Point (BCP) | A point on the bond path where the electron density is a minimum in the bond direction but a maximum in the two perpendicular directions. | Properties at the BCP characterize the bond's nature and strength. |

| Electron Density (ρ) at BCP | The magnitude of the electron density at the bond critical point. | Higher values generally indicate a stronger, more covalent bond. |

| Laplacian of Electron Density (∇²ρ) at BCP | Indicates whether electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). | Negative values are characteristic of shared-shell (covalent) interactions, while positive values indicate closed-shell (ionic, hydrogen bond, van der Waals) interactions. |

Applications of 1,3 Diphenylpropan 2 Ol and Its Derivatives in Chemical Research

Role as Chiral Auxiliaries in Asymmetric Organic Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The chiral backbone of 1,3-diphenylpropan-2-ol has been explored for this purpose. For instance, derivatives of this alcohol can be used to induce chirality in various chemical transformations.

One notable application involves the use of related 1,3-amino alcohol structures in diastereoselective additions. Metalloenamines derived from N-sulfinyl imines can be added to aldehydes to create β-hydroxy-N-sulfinyl imine products. acs.org Subsequent reduction of these intermediates allows for the synthesis of both syn- and anti-1,3-amino alcohols with high diastereomeric ratios. acs.org The choice of reducing agent dictates the stereochemical outcome; catecholborane typically yields syn products, while lithium triethylborohydride (LiBHEt₃) produces anti products. acs.org This dual stereocontrol from a single intermediate highlights the utility of such chiral scaffolds. acs.org

Hydroxy derivatives of levoglucosenone (B1675106) have been used to create chiral hydride reagents from LiAlH₄ and NaBH₄ for the reduction of 1,3-diphenylpropan-1-one. researchgate.net The reduction with chiral aluminum hydride reagents resulted in low enantioselectivity, favoring the formation of (S)-1,3-diphenylpropan-1-ol. researchgate.net Conversely, reagents derived from NaBH₄ predominantly yielded the (R)-enantiomer. researchgate.net

Research has also demonstrated the use of (R)-1,3-Diphenylpropan-2-ol derivatives as chiral auxiliaries in asymmetric synthesis, where the stereochemical outcome is highly dependent on the specific auxiliary and catalyst chosen.